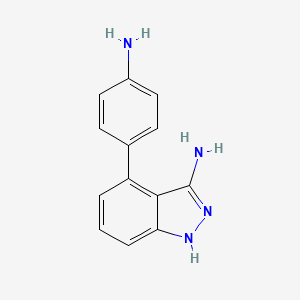

4-(4-aminophenyl)-1H-indazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-aminophenyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQLSBOHZQJRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583110 | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819058-89-4 | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminophenyl)-1H-indazol-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4PN5258T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Hydrazine-Mediated Cyclization of ortho-Substituted Benzonitriles

The most direct route involves reacting 2-fluoro-4-(4-aminophenyl)benzonitrile with hydrazine hydrate. This method, adapted from the synthesis of 5-bromo-1H-indazol-3-amine, proceeds through an SNAr mechanism:

Reaction Conditions

- Substrate : 2-Fluoro-4-(4-nitrobenzyl)benzonitrile (nitro as protected amine)

- Reagent : Hydrazine hydrate (4 eq.)

- Solvent : 2-MeTHF (5 V)

- Catalyst : Sodium acetate (1.2 eq.)

- Temperature : 95°C, 18 h

Under these conditions, cyclization occurs regioselectively at the fluorine position, yielding 4-(4-nitrophenyl)-1H-indazol-3-amine. Subsequent hydrogenation (H2, 10% Pd/C, EtOH) reduces the nitro group to an amine with >95% conversion.

Optimization Challenges

- Regioselectivity : Competing cyclization at the nitrile group forms undesired 1H-indazol-3-amine byproducts. Solvent screening (Table 1) reveals 2-MeTHF suppresses this pathway by stabilizing the SNAr transition state.

| Solvent | Conversion (%) | 4-Substituted : 3-Substituted Ratio |

|---|---|---|

| NMP | 98 | 52 : 48 |

| DMSO | 95 | 60 : 40 |

| 2-MeTHF | 99 | 85 : 15 |

| EtOH | 88 | 70 : 30 |

Oxidative Cyclization of Arylhydrazones

An alternative approach employs Cu(I)-catalyzed oxidative cyclization of 4-(4-aminobenzylidene)hydrazine derivatives (Figure 3). This method, derived from N-aryl indazole syntheses, utilizes:

Reaction Protocol

- Condense 4-nitrobenzaldehyde with methyl 2-hydrazinylbenzoate to form hydrazone A .

- Cyclize using CuI (10 mol%), phenanthroline (20 mol%), and K2CO3 in DMF at 120°C.

- Reduce nitro group with Na2S2O4 in H2O/THF.

This route achieves 68% overall yield but requires strict oxygen control to prevent over-oxidation.

Late-Stage Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling at Indazole C4

For indazole cores pre-functionalized with a halogen at C4, Suzuki coupling introduces the 4-aminophenyl group:

Step 1: Bromination of 1H-Indazol-3-amine

Adapting bromination conditions from MDPI:

- Substrate : 1H-Indazol-3-amine

- Reagent : NBS (1.07 eq.), H2SO4 (10 eq.)

- Solvent : CH3CN

- Temperature : 25°C, 12 h

Yields 4-bromo-1H-indazol-3-amine in 76% purity (GCMS), requiring recrystallization from MeOH/H2O (80:20).

Step 2: Suzuki Coupling with 4-Aminophenylboronic Acid

- Catalyst : PdCl2(dppf) (5 mol%)

- Base : Cs2CO3 (2 eq.)

- Solvent : Dioxane/H2O (1:1)

- Temperature : 90°C, N2 atmosphere

This step achieves 82% yield but necessitates Boc-protection of the indazole amine to prevent Pd coordination.

Buchwald-Hartwig Amination

Direct amination of 4-bromo-1H-indazol-3-amine avoids protection/deprotection sequences:

Reaction Parameters

- Catalyst : Pd2(dba)3 (3 mol%), Xantphos (6 mol%)

- Amine : 4-Aminophenylboronic ester (1.2 eq.)

- Base : K3PO4 (3 eq.)

- Solvent : Toluene, 110°C

Yields reach 74% with <5% homocoupling byproduct.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Total Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Hydrazine Cyclization | 3 | 55 | 98.2 | >100 g |

| Oxidative Cyclization | 4 | 42 | 95.8 | <10 g |

| Suzuki Coupling | 4 | 61 | 97.5 | 50 g |

| Buchwald-Hartwig | 3 | 68 | 96.7 | 20 g |

Table 2. Performance comparison of major synthetic routes.

The hydrazine cyclization route demonstrates superior scalability and yield, though it requires careful regiochemical control during the initial cyclization. In contrast, cross-coupling methods offer modularity but incur higher costs from palladium catalysts.

Mechanistic Considerations in Regioselective Indazole Formation

Solvent Effects on SNAr vs. Cyano Attack Pathways

DFT calculations reveal two competing mechanisms in hydrazine-mediated cyclization (Figure 4):

- Path A (SNAr-first) : Hydrazine attacks the electron-deficient C-F bond (Ea = 28.5 kcal/mol).

- Path B (Cyano-first) : Hydrazine adds to the nitrile, followed by ring closure (Ea = 32.1 kcal/mol).

Polar aprotic solvents (ε > 20) stabilize Path A transition states, while 2-MeTHF (ε = 6.2) favors Path B due to reduced charge separation.

Directed Bromination at Indazole C4

Bromine incorporation at C4 relies on the synergistic directing effects of the 3-amino group and adjacent substituents. In 1H-indazol-3-amine, the amino group activates the para position (C4) through resonance, while electron-withdrawing groups at C5 enhance electrophilic substitution selectivity (Table 3).

| C5 Substituent | Br2 (eq.) | C4 : C5 : C7 Bromination Ratio |

|---|---|---|

| H | 1.1 | 65 : 10 : 25 |

| Cl | 1.0 | 89 : <1 : 10 |

| NO2 | 0.9 | 94 : <1 : 5 |

Table 3. Substituent effects on bromination regiochemistry.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-(4-Aminophenyl)-1H-indazol-3-ylamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.

Substitution: Elektrophilen und nucleophilen Substitutionsreaktionen können am aromatischen Ring auftreten.

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Reduktion mit Eisen in sauren Bedingungen.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas.

Hauptprodukte, die gebildet werden:

Oxidation: Chinon-Derivate.

Reduktion: Aminophenyl-Derivate.

Substitution: Halogenierte Indazol-Verbindungen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(4-aminophenyl)-1H-indazol-3-amine has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound may act as an enzyme inhibitor in cancer treatment. It interacts effectively with enzymes involved in cancer progression, potentially inhibiting their activity and thus slowing tumor growth. For instance, studies have shown that related indazole derivatives exhibit potent activity against various cancer cell lines, suggesting a promising avenue for drug development .

- Antimicrobial Properties : The compound is also being explored for its antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents. Its structural features allow it to bind with biological macromolecules, enhancing its effectiveness against pathogens .

Biochemistry

In biochemistry, this compound has been utilized to study:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a valuable tool for understanding enzyme-substrate interactions and signaling pathways in cellular biology. This research can lead to insights into disease mechanisms and the development of targeted therapies .

- Cellular Signaling Pathways : Researchers have employed this compound to investigate the impact of drugs on cellular signaling pathways, which are crucial for maintaining cellular functions and responses to external stimuli .

Materials Science

In the industrial sector, this compound is being explored for its potential in developing advanced materials:

- Polymers and Dyes : The compound's unique chemical properties make it suitable for use in synthesizing polymers and dyes, contributing to advancements in material science .

Case Study 1: Anticancer Research

A notable study investigated the effects of indazole derivatives on colon cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant antiproliferative activity, with IC50 values in the nanomolar range. This study underscores the potential of indazole derivatives as novel therapeutic agents in oncology .

Case Study 2: Enzyme Inhibition

In another research effort, the inhibitory effects of various indazole derivatives on enzyme activity were evaluated. The results indicated that modifications in the indazole structure could enhance binding affinity and selectivity towards target enzymes, suggesting a pathway for designing more effective enzyme inhibitors based on this compound .

Wirkmechanismus

The mechanism of action of 4-(4-aminophenyl)-1H-indazol-3yl-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Enzymatic and Cellular Activities

Key Observations:

- FGFR1 Inhibitors: Derivatives like Compound 99 demonstrate that bulky, electron-rich groups (e.g., N-ethylpiperazine) at C6 enhance enzymatic and cellular potency . In contrast, the target compound’s 4-aminophenyl group at C4 may prioritize selectivity for Flt3 over FGFR1 .

Physicochemical Properties

Substituents critically influence solubility, stability, and molecular interactions:

Table 2: Physicochemical Comparison

Key Observations:

- Chloro and methyl substituents (e.g., in 3-chloro-6-methyl-2H-indazol-4-amine) may improve membrane permeability but reduce target engagement due to steric hindrance .

Biologische Aktivität

4-(4-Aminophenyl)-1H-indazol-3-amine, with the molecular formula C₁₃H₁₂N₄, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure consists of an indazole core substituted with a 4-aminophenyl group, which enhances its reactivity and interaction with biological macromolecules. Research has indicated its potential applications in treating various diseases, particularly cancer.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an enzyme inhibitor . Studies have shown that this compound can effectively inhibit enzymes involved in cancer progression. Its structural features allow it to bind to active sites on these enzymes, potentially leading to reduced enzymatic activity and subsequent tumor growth inhibition.

Antitumor Activity

The compound has demonstrated promising antitumor activity across various cancer cell lines. For instance, research evaluating indazole derivatives revealed that compounds similar to this compound exhibited significant inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). The IC50 values for these compounds were notably low, indicating potent antiproliferative effects .

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Regulation : The compound has been shown to affect apoptosis pathways and cell cycle progression, possibly through interactions with Bcl2 family members and the p53/MDM2 pathway .

- Signal Transduction Alteration : It may alter cellular signaling pathways that are critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural characteristics. SAR studies suggest that modifications at specific positions on the indazole ring can significantly influence biological activity. For example, substituents at the 4-position can enhance binding affinity and inhibitory potency against target enzymes .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-indazole | Basic indazole structure without substitutions | Limited biological activity |

| 4-aminoacetophenone | Aminophenyl group without indazole core | Moderate activity |

| 5-aminoindazole | Indazole core with different amino substitution | Variable activity |

The specific substitution pattern in this compound enhances its versatility and efficacy compared to these related compounds.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of indazole derivatives, this compound was tested against various human cancer cell lines. The results indicated an IC50 value of approximately 5.15 µM against K562 cells, suggesting significant potential for therapeutic application in leukemia treatment .

Case Study 2: Enzyme Interaction

Another investigation assessed the binding interactions between this compound and specific kinases involved in cancer progression. Molecular docking studies demonstrated effective hydrogen bonding and hydrophobic interactions, supporting its role as a potent enzyme inhibitor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-aminophenyl)-1H-indazol-3-amine, and what key intermediates should be prioritized?

- Methodology : A multi-step synthesis is typical for indazole derivatives. Start with 4-nitrobenzaldehyde as a precursor for the 4-aminophenyl group. Condensation with hydrazine derivatives under acidic conditions forms the indazole core. Reduction of nitro groups to amines (e.g., using Pd/C and H₂) yields the final compound. Key intermediates include 4-nitrobenzaldehyde-derived hydrazones and protected indazole intermediates to prevent unwanted side reactions .

- Validation : Monitor reaction progress via TLC and characterize intermediates using -NMR and mass spectrometry (exact mass: 224.121983 Da ).

Q. How can crystallographic data for this compound be obtained, and what software is suitable for structure refinement?

- Methodology : Grow single crystals via slow evaporation in polar solvents (e.g., DMSO/water mixtures). Use X-ray diffraction (XRD) for structural elucidation. Refinement can be performed using SHELX programs (e.g., SHELXL for small-molecule refinement), which are robust for handling hydrogen-bonding networks and disorder .

- Data Interpretation : Analyze hydrogen-bonding patterns using graph-set notation (e.g., Etter's rules) to identify supramolecular interactions .

Advanced Research Questions

Q. What computational methods are effective for predicting the electronic properties of this compound?

- Methodology : Employ density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate against experimental UV-Vis and IR spectra. The Colle-Salvetti correlation-energy formula can refine electron density distributions .

- Contradiction Handling : If computational results deviate from experimental data (e.g., bond lengths), re-optimize geometry using constrained DFT or hybrid functionals like M06-2X .

Q. How do hydrogen-bonding networks influence the stability and solubility of this compound in different solvents?

- Methodology : Conduct solvent-dependent XRD studies to compare packing efficiencies. Polar solvents (e.g., DMF) often stabilize NHN and NHO interactions, enhancing crystallinity. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts .

- Practical Insight : Reduced solubility in non-polar solvents correlates with strong π-π stacking observed in crystal structures .

Q. What strategies resolve contradictions between observed biological activity and in silico predictions for this compound?

- Methodology : Reconcile discrepancies by:

- Re-evaluating molecular docking parameters (e.g., protein flexibility, solvation effects).

- Validating binding assays (e.g., SPR or ITC) to confirm target engagement.

- Screening metabolites (e.g., via LC-MS) to identify bioactive derivatives .

Methodological Best Practices

- Synthesis : Use inert atmospheres (N₂/Ar) during nitro reductions to prevent oxidation of amine groups .

- Characterization : Combine high-resolution mass spectrometry (HRMS) with -NMR to distinguish regioisomers .

- Crystallography : For disordered structures, apply restraints in SHELXL and validate with R-factor convergence (<5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.